molecular formula C15H10ClNO5 B3994339 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate

2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate

Cat. No.: B3994339
M. Wt: 319.69 g/mol
InChI Key: CTMCWDCDOYMOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2-oxoethyl 2-nitrobenzoate is a chemical compound characterized by its unique structure, which includes a chlorophenyl group, an oxoethyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenyl)oxirane, followed by nitration with nitric acid to introduce the nitro group. The reaction conditions include maintaining a controlled temperature and using appropriate solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions involving the use of catalysts and specific reaction conditions to optimize yield and purity. The process may involve large-scale reactors and purification techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)-2-oxoethyl 2-nitrobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent in organic synthesis and as a building block for more complex molecules

Biology: In biological research, 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate is utilized in the study of enzyme inhibition and as a probe in biochemical assays. Its interactions with biological molecules can provide insights into cellular processes and pathways.

Medicine: The compound has shown potential in medicinal chemistry, where it is explored for its pharmacological properties. It may serve as a lead compound in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it valuable in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which 2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)oxirane: Similar in structure but lacks the nitrobenzoate group.

  • 2-(4-Chlorophenyl)aniline: Contains an aniline group instead of the oxoethyl group.

  • 4-Chlorophenol: A simpler compound with a chlorophenol structure.

Uniqueness: 2-(4-Chlorophenyl)-2-oxoethyl 2-nitrobenzoate stands out due to its combination of functional groups, which provides it with unique chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO5/c16-11-7-5-10(6-8-11)14(18)9-22-15(19)12-3-1-2-4-13(12)17(20)21/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMCWDCDOYMOQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-2-oxoethyl 2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.